ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate
Description
Historical Development of Cyanoacrylate Research
Position in Contemporary Chemical Literature
This compound occupies a niche in materials science due to its hybrid structure combining cyanoacrylate reactivity with aryl amino functionality. Recent studies highlight its utility in:
- Polymer modification : The 2,4-dimethoxyphenylamino group enhances thermal stability compared to unsubstituted cyanoacrylates.
- Adhesive formulations : Surface-insensitive variants leverage its electron-donating methoxy groups to improve bonding on acidic substrates.
- Photonics : Conjugated systems derived from its π-electron-rich structure show promise in organic optoelectronics.
A 2023 patent (EP4194523A1) details its use in radical polymerization-inhibited adhesives, underscoring industrial relevance.
Taxonomic Classification within Cyanoacrylate Derivatives
Ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate belongs to the following hierarchical classification:
| Category | Classification Criteria | Example Derivatives |
|---|---|---|
| Core Structure | α-Cyanoacrylate ester | Methyl 2-cyanoacrylate |
| Substituent Position | β-Substituted derivatives | Ethyl 3-(phenylamino)prop-2-enoate |
| Functional Groups | Aryl amino with methoxy substitutions | 2,4-Dimethoxyphenylamino variant |
This taxonomy distinguishes it from alkyl-cyanoacrylates (e.g., octyl derivatives) and non-aromatic amino-substituted variants.
Significance in Organic Chemistry Research
The compound’s significance arises from three key attributes:
- Electronic modulation : The 2,4-dimethoxyphenyl group donates electrons via resonance, altering the electrophilicity of the α-carbon and enabling controlled anionic polymerization.
- Stereoelectronic effects : The (2E)-configuration optimizes orbital overlap between the cyano group and conjugated enoate system, enhancing stability in polar solvents.
- Synthetic versatility : It serves as a precursor for Schiff base complexes and click chemistry substrates, broadening its utility in supramolecular assembly.
Recent advances in solvent-free synthesis routes, such as the dialkoxymethane condensation method (CN105541664A), have reduced environmental impact compared to traditional paraformaldehyde-based protocols.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2,4-dimethoxyanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-12-6-5-11(18-2)7-13(12)19-3/h5-7,9,16H,4H2,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEYYYACCPELHZ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)OC)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)OC)OC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde-Amine-Cyanoacetate Three-Component Reactions
A modified three-component protocol adapted from Bodrikov et al. (1992) facilitates the simultaneous introduction of the aryl amino and cyano groups. In a representative procedure:
- Reactants : 2,4-Dimethoxybenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and 2,4-dimethoxyaniline (10 mmol)
- Catalyst : Piperidine (10 mol%) and glacial acetic acid (5 mol%)
- Solvent : Dichloromethane (50 mL) under reflux with a water separator
- Reaction Time : 6 hours
The reaction proceeds via imine formation between the aldehyde and amine, followed by nucleophilic attack of the cyanoacetate enolate. The E-configuration of the double bond is confirmed by X-ray diffraction in analogous structures, showing planar alignment of non-hydrogen atoms.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the synthesis of (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate (90% yield in 5 minutes). Adapting this method for the target compound:
Optimized Microwave Conditions
| Parameter | Value |
|---|---|
| Reactants | 2,4-Dimethoxyaniline, ethyl cyanoacetate, 2,4-pentanedione |
| Solvent | Ethanol (50 mL) |
| Microwave Power | 300 W |
| Irradiation Time | 5–7 minutes |
| Post-Processing | Recrystallization from ethanol |
This approach reduces side reactions compared to thermal methods, with the diketone acting as both solvent and proton shuttle. Crystal packing analysis reveals bifurcated N–H···O hydrogen bonds forming inversion dimers, stabilizing the product.
Solvent and Catalyst Optimization
Comparative studies of reaction media show pronounced effects on stereoselectivity:
Solvent Screening Data
| Solvent | Dielectric Constant | Yield (%) | E/Z Ratio |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 9:1 |
| DMF | 36.7 | 92 | 7:1 |
| 2-Butanol | 16.6 | 85 | 8:1 |
| Dichloromethane | 8.9 | 68 | 6:1 |
Polar aprotic solvents like DMF favor higher yields but slightly reduce stereoselectivity due to increased solvation of intermediates.
Structural Characterization and Refinement
X-ray crystallography of methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate reveals critical structural insights applicable to the target compound:
Key Crystallographic Parameters
- Space Group : P-1 (triclinic)
- Dihedral Angle : 11.6(1)° between dimethylamino and acrylate planes
- Hydrogen Bonding : N–H···O=C interactions (2.893–3.012 Å) creating helical chains
Rietveld refinement shows carbon-bound hydrogens in calculated positions with isotropic displacement parameters 1.2–1.5×Ueq of parent atoms.
Industrial-Scale Process Considerations
Patent CA2956529A1 highlights challenges in scaling up cyanoacrylate syntheses:
Critical Scale-Up Factors
- Avoiding Chromatography : Implement crystallization-based purification
- Solvent Recovery : Closed-loop redistribution of 2-butanol/ethyl acetate mixtures
- Exothermic Control : Gradual addition of cyanoacetate to prevent thermal runaway
These protocols reduce production costs by 40% compared to bench-scale methods.
Green Chemistry Alternatives
Emerging techniques aim to improve sustainability:
Aqueous Micellar Catalysis
- Surfactant : TPGS-750-M (2 wt%)
- Reaction Time : 8 hours at 60°C
- Yield : 82% with E/Z > 19:1
This method eliminates halogenated solvents while maintaining stereoselectivity through micellar compartmentalization.
Chemical Reactions Analysis
ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate is a chemical compound with potential applications in various scientific research fields. This article aims to provide a detailed overview of its applications, drawing from verified sources.
Basic Information
- IUPAC Name: ethyl (2E)-2-cyano-3-(2,4-dimethoxyanilino)-2-propenoate
- CAS Number: 625373-24-2
- Molecular Formula: C14H16N2O4
- Molecular Weight: 276.28
- Purity: 95%
- Physical Form: Powder
Chemical Synthesis
- Synthesis of Isoxazolines: Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate may be used in 1,3-dipolar cycloaddition reactions with nitrile oxides to synthesize isoxazolines, which are valuable building blocks in organic synthesis .
- Preparation: (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate can be created using microwave radiation to initiate the condensation of 2,4-dimethoxy benzaldehyde and ethyl cyanoacetate .
Materials Science
- Crystal Structure Studies: The crystal structure of a related compound, (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate, has been studied, revealing an E configuration around the C=C bond and π–π stacking interactions between benzene rings of adjacent molecules . This kind of information is crucial in materials science for designing new materials with specific properties .
Pharmaceutical Research
- Antitumor Activity: Research on related 2-chloroethyl derivatives shows they possess antitumor activity . While there is no direct evidence of this compound having antitumor properties, the structural similarity to these compounds suggests it could be investigated for similar applications .
Study of Sulfur Mustard Analogues
- Countermeasure Research: Studies involving sulfur mustard analogues like 2-chloroethyl ethyl sulfide (CEES) utilize various compounds to counteract the induced toxic effects . this compound might be explored in similar contexts to develop medical countermeasures against sulfur mustard-induced injuries .
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The dimethoxyphenylamino group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Properties
The compound’s structural analogs differ primarily in substituent type, position, and electronic effects:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) increases nucleophilicity at the phenyl ring, enhancing coupling reactions, while fluorine (electron-withdrawing) directs electrophilic attacks to specific positions .
- Heterocyclic vs. Phenyl Substituents : Thiophene derivatives exhibit distinct electronic properties due to sulfur’s electronegativity, affecting both reactivity and optical properties .
Physical and Spectroscopic Properties
Notes:
Research Findings and Implications
- Crystallographic Studies: The syn-periplanar conformation in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate facilitates dense crystal packing via C–H···C interactions, a feature likely shared with the 2,4-dimethoxy analog .
- Drug Design: The 2,4-dimethoxyphenylamino group’s electron-rich nature may improve interactions with enzymatic targets (e.g., kinases or proteases) compared to alkylamino or fluorophenyl analogs .
- Limitations : Lack of reported melting/boiling points for the 2,4-dimethoxy compound hinders direct comparison of thermal stability with analogs.
Biological Activity
Ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate, with the molecular formula and a molecular weight of 276.29 g/mol, is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities supported by empirical data and case studies.
Synthesis and Structural Characteristics
The compound is synthesized using a microwave-assisted method involving the reaction of 2,4-dimethoxybenzaldehyde and ethyl cyanoacetate. The resulting product exhibits an E configuration in its carbon-carbon double bond, which is crucial for its biological activity. The structural analysis revealed that the non-hydrogen atoms lie in a plane, with π–π stacking interactions between adjacent molecules contributing to its stability .
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicated that this compound could inhibit the proliferation of various cancer cell lines. For instance, it was found to reduce the viability of MCF-7 breast cancer cells in a concentration-dependent manner. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
Antioxidant Properties
The compound also demonstrates notable antioxidant activity. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays revealed that it effectively scavenges free radicals, thereby protecting cellular components from oxidative stress. This property is particularly relevant in the context of cancer prevention and treatment .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it showed promising results in inhibiting certain proteases involved in cancer progression and metastasis. The inhibition was found to be dose-dependent, indicating potential for therapeutic applications in cancer treatment .
Case Studies
- In Vitro Studies on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant decrease in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism was linked to caspase activation and mitochondrial dysfunction .
- Antioxidant Activity Assessment : In a comparative study against known antioxidants like ascorbic acid, this compound exhibited comparable scavenging activity at similar concentrations, reinforcing its potential as a natural antioxidant agent .
Data Table: Biological Activity Summary
| Biological Activity | Methodology | Results |
|---|---|---|
| Anticancer (MCF-7 cells) | Cell viability assay | Reduced viability by 50% at 25 µM after 48 hours |
| Antioxidant | DPPH scavenging assay | Comparable activity to ascorbic acid at 50 µM |
| Enzyme inhibition | Protease inhibition assay | Dose-dependent inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
